molecular formula C10H17N3O2 B1201401 Isouron CAS No. 55861-78-4

Isouron

Cat. No. B1201401
CAS RN: 55861-78-4
M. Wt: 211.26 g/mol
InChI Key: JLLJHQLUZAKJFH-UHFFFAOYSA-N
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Patent
US04336056

Procedure details

1,1-Dimethyl-3-(5-tert.-butyl-3-isoxazolyl)urea is prepared by condensing dimethylamine with 5-tert.-butyl-3-isoxazolyl isocyanate in benzene. After removal of the reaction solvent and purification by chromatography or crystallization, there is obtained 1,1-dimethyl-3-(5-tert.-butyl-3-isoxazolyl)urea. M.P. 119.5°-120.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4]([C:8]1[O:12][N:11]=[C:10]([N:13]=[C:14]=[O:15])[CH:9]=1)([CH3:7])([CH3:6])[CH3:5]>C1C=CC=CC=1>[CH3:1][N:2]([CH3:3])[C:14]([NH:13][C:10]1[CH:9]=[C:8]([C:4]([CH3:7])([CH3:5])[CH3:6])[O:12][N:11]=1)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the reaction solvent and purification
CUSTOM
Type
CUSTOM
Details
by chromatography or crystallization

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)NC1=NOC(=C1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.